

Application Notes and Protocols for the Analytical Detection of Amivantamab (NY0116)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methodologies for the analytical detection of amivantamab, a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). The identifier "NY0116" is likely associated with a clinical study identifier for amivantamab, such as the study s20-01165 at NYU Langone Health. Amivantamab is approved for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][2][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its mechanisms of action.

Mechanism of Action

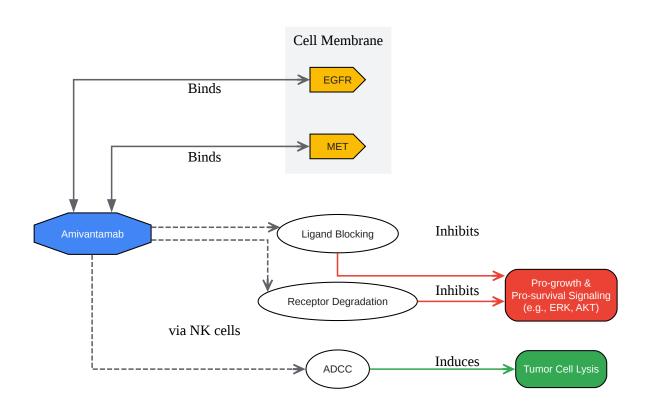
Amivantamab is a fully human, low fucose, IgG1-based bispecific antibody that simultaneously targets the extracellular domains of both EGFR and MET.[1][4] This dual targeting enables multiple mechanisms of action to inhibit tumor growth:

 Ligand Blocking: Amivantamab prevents the binding of ligands such as EGF to EGFR and hepatocyte growth factor (HGF) to MET, thereby inhibiting receptor activation and downstream signaling.



- Receptor Degradation: Binding of amivantamab to EGFR and MET leads to the internalization and subsequent degradation of the receptors, further diminishing their signaling capacity.
- Immune Cell-Directing Activity: The Fc portion of amivantamab is engineered with low core
 fucosylation, which enhances its binding to Fcy receptors on immune effector cells like
 natural killer (NK) cells. This leads to antibody-dependent cellular cytotoxicity (ADCC) and
 trogocytosis, where immune cells directly kill tumor cells.

This multi-faceted approach allows amivantamab to overcome resistance mechanisms that can arise from the activation of either the EGFR or MET pathways alone.



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Caption: Amivantamab's multi-faceted mechanism of action.



Experimental Protocols

The following protocols are based on a validated method for the quantification of amivantamab in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for other biological matrices with appropriate validation.

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of amivantamab from a plasma matrix.

Materials:

- Rat plasma samples
- Acetonitrile
- Ammonium formate buffer
- Internal Standard (IS) solution (e.g., Trastuzumab in a suitable solvent)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 200 μL of rat plasma into a microcentrifuge tube.
- Add a specified volume of the internal standard solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the samples at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.

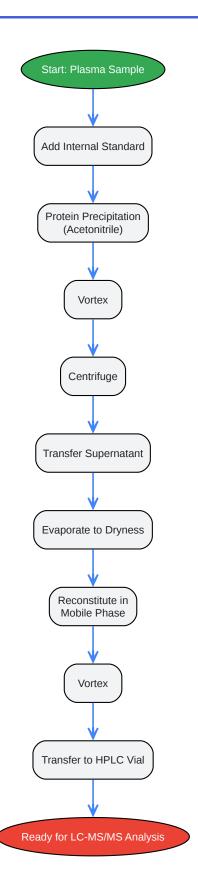






- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract with a known volume of the mobile phase.
- Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.





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Caption: Workflow for amivantamab sample preparation.



LC-MS/MS Analysis

This protocol outlines the instrumental parameters for the quantification of amivantamab.

Instrumentation:

- High-Pressure Liquid Chromatography (HPLC) system (e.g., Waters Alliance e-2695)
- Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

- Column: Agilent Eclipse C18 (150 mm × 4.6 mm, 3.5 μm)
- Mobile Phase: Acetonitrile and Ammonium formate buffer (40:60 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Column Temperature: Ambient
- Total Run Time: 6 minutes

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of amivantamab and the internal standard to identify precursor and product ions.
- Source Parameters (e.g., Gas temperatures, flow rates, ion spray voltage): To be optimized for maximum sensitivity of the analyte and internal standard.

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS/MS method for amivantamab in rat plasma.



Parameter	Result
Linearity Range	5.00 – 100.00 ng/mL
Lower Limit of Quantification (LLOQ)	5.00 ng/mL
Accuracy (% Recovery)	98.03% – 99.99%
Intra-day Precision (% CV)	0.31% - 5.43%
Inter-day Precision (% CV)	Within acceptable limits as per regulatory guidelines
Extraction Method	Liquid-Liquid Extraction

Pharmacokinetic Parameters

Pharmacokinetic analysis of amivantamab reveals a multi-compartmental distribution and a long elimination half-life. The clearance and volume of distribution are influenced by body weight.

Pharmacokinetic Parameter	Value
Elimination Half-life (t½)	Approximately 11.3 days
Volume of Distribution (Vd)	Approximately 5.13 L
Clearance (CL)	Approximately 360 mL/day
Time to Steady State	Achieved by the ninth infusion

Conclusion

The provided protocols and data offer a robust framework for the quantitative analysis of amivantamab in a preclinical research setting. The LC-MS/MS method demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications in drug development. Researchers should ensure proper validation of this method in their specific biological matrices and for their intended applications.



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